4-([1,1'-Biphenyl]-4-yl)butanamide
Description
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-(4-phenylphenyl)butanamide |
InChI |
InChI=1S/C16H17NO/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H2,17,18) |
InChI Key |
DEMWYRPBWMAZIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)butanamide typically involves the reaction of 4-bromobiphenyl with butanamide under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of 4-([1,1’-Biphenyl]-4-yl)butanamide.
Industrial Production Methods
In an industrial setting, the production of 4-([1,1’-Biphenyl]-4-yl)butanamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-([1,1'-Biphenyl]-4-yl)butanamide with structurally related compounds, focusing on substituents, terminal groups, and physicochemical properties:
Key Observations:
Carboxylic acid derivatives (NO2-Bi-3S/5S) exhibit stronger intermolecular interactions (e.g., dimeric H-bonding), favoring rod-like crystal packing, whereas the amide’s H-bonding may promote layered or helical motifs .
Chain Length and Flexibility: NO2-Bi-5S, with a six-carbon chain, demonstrates greater conformational flexibility than NO2-Bi-3S (four-carbon chain), which could influence solubility and thermal stability . The butanamide’s shorter chain may restrict flexibility, favoring rigid-rod behavior.
Electronic Effects: Nitro groups in NO2-Bi-3S/5S introduce electron-withdrawing effects, altering electronic properties (e.g., absorption spectra) compared to the unsubstituted biphenyl core in the amide .
Applications :
- The alcohol analog (4-([1,1'-Biphenyl]-4-yl)butan-1-ol) is industrially relevant as a pharmaceutical intermediate, while TPE-TPA-DCM () highlights biphenyl derivatives' utility in optoelectronics due to extended conjugation .
Research Findings and Methodologies
- Crystallography: Compounds like NO2-Bi-3S/5S were analyzed using SHELXL and SHELXT for structure refinement, revealing how terminal groups dictate packing motifs. These methods could similarly resolve the amide’s crystal structure .
- Synthetic Pathways : The alcohol analog () is synthesized via Grignard or Suzuki coupling, suggesting analogous routes for the amide with amidation as a final step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
